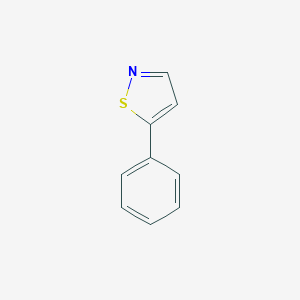

5-Phenylisothiazole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-phenyl-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-7-10-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJTZGLHWFXNSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40295493 | |

| Record name | Isothiazole, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-21-4 | |

| Record name | Isothiazole, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Phenylisothiazole and Its Congeners

Classical and Contemporary Approaches to Isothiazole (B42339) Ring Formation

The construction of the isothiazole core can be achieved through various retrosynthetic disconnections, leading to several established synthetic routes. These generally involve the cyclization of acyclic precursors containing the requisite carbon, nitrogen, and sulfur atoms. iosrjournals.org

The Hantzsch thiazole (B1198619) synthesis is a prominent method for forming thiazole rings, typically involving the reaction of an α-haloketone with a thioamide. wikipedia.orgchemhelpasap.com This reaction proceeds via an initial S-alkylation followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com While the classic Hantzsch synthesis directly produces 1,3-thiazoles, analogous cyclocondensation strategies are employed for the synthesis of the isomeric 1,2-isothiazoles. researchgate.netmdpi.com These related methods often start with different precursors to ensure the correct N-S bond formation characteristic of the isothiazole ring.

A contemporary and efficient approach to isothiazole synthesis involves a [4+1] annulation strategy. thieme-connect.com This method constructs the ring from a four-atom fragment and a single-atom fragment. A notable example is the reaction of β-ketodithioesters or β-ketothioamides (the C-C-C-S fragment) with an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297) (the N fragment). thieme-connect.comorganic-chemistry.org This carbon-economic process operates under metal- and catalyst-free conditions and proceeds through a sequence of imine formation, cyclization, and aerial oxidation to forge the C–N and S–N bonds in a single pot, yielding 3,5-disubstituted isothiazoles. thieme-connect.comorganic-chemistry.org

Hantzsch-Type Cyclization Strategies

Regioselective Synthesis of Substituted 5-Phenylisothiazole Scaffolds

The functionalization of the this compound core at specific positions is critical for tuning its chemical and physical properties. Regioselective methods have been developed to introduce halogens or isotopic labels at desired locations on the isothiazole ring.

Halogenated derivatives of this compound are valuable intermediates for further synthetic transformations. The direct bromination of this compound provides a route to 4-bromo-5-phenylisothiazole. acs.org This reaction is typically achieved by treating this compound with bromine in the presence of anhydrous potassium acetate and glacial acetic acid. acs.org The mixture is often stirred at room temperature before being refluxed to complete the reaction, affording the desired product in high yield. acs.org

Table 1: Synthesis of 4-Bromo-5-phenylisothiazole acs.org

| Reactant 1 | Reactant 2 | Reagents/Solvent | Conditions | Product | Yield |

|---|

Isotopic labeling, particularly with deuterium (B1214612), is a powerful tool for investigating reaction mechanisms. clearsynth.comnih.gov In the study of this compound photochemistry, 4-deuterio-5-phenylisothiazole was synthesized to unambiguously determine the pathways of phototransposition. acs.org The synthesis of this labeled compound was accomplished starting from its brominated precursor, 4-bromo-5-phenylisothiazole. acs.org The method involves a lithium-halogen exchange using tert-butyllithium (B1211817) to generate the intermediate 4-lithio-5-phenylisothiazole, which is then quenched with deuterated methanol (B129727) (CH₃OD) to install the deuterium atom at the 4-position. acs.org Mass spectrometry confirms the complete deuteration of the final product. acs.org

Table 2: Synthesis of 4-Deuterio-5-phenylisothiazole acs.org

| Starting Material | Key Reagents | Quenching Agent | Product | Purpose |

|---|

Synthesis of Halogenated this compound Derivatives

Advanced Synthetic Techniques for this compound Derivatives

Beyond classical cyclizations, advanced synthetic methods offer alternative and often milder pathways to isothiazoles and their derivatives. These include photochemical reactions and novel base-promoted cyclizations.

Photochemical irradiation of this compound can induce complex rearrangements. acs.org These reactions can lead to phototransposition, forming isomers like 3-phenylisothiazole (B82050) and 4-phenylthiazole (B157171), or result in photocleavage to yield products such as 2-cyano-1-phenylethenethiol. acs.orgacs.org Such transformations highlight the use of light as a reagent to access molecular diversity from a single precursor.

More recent innovations include base-promoted demethoxylative cycloadditions. acs.org One such method for the synthesis of isothiazoles involves the reaction of alkynyl oxime ethers with a sulfur source, such as sodium sulfide (B99878) (Na₂S). acs.org This one-pot transformation directly constructs the N-S and C-S bonds of the isothiazole ring and demonstrates excellent functional group tolerance, representing a modern approach to the synthesis of this heterocyclic system. acs.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purities compared to conventional heating methods. While specific literature detailing the microwave-assisted synthesis of this compound itself is not abundant, the principles have been successfully applied to structurally related heterocycles, demonstrating the potential of this technology.

For instance, the Hantzsch thiazole synthesis, a classic method for preparing thiazole rings, has been significantly improved with microwave irradiation. The reaction of acetophenone (B1666503) with thiourea (B124793) and iodine under microwave conditions for just a few minutes can produce 2-amino-4-phenylthiazole (B127512) in yields as high as 92%. researchgate.net This is a substantial improvement over conventional heating methods, which can require several hours and often result in lower yields of 45-65%. researchgate.net Similarly, the synthesis of various bioactive thiazole derivatives, such as N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, has been achieved in lower yields and with longer reaction times under traditional reflux conditions compared to microwave heating.

The benefits of microwave assistance have also been documented in the synthesis of other 5-phenyl heterocyclic systems. For example, new derivatives of 5-phenyl-1,3,4-oxadiazole have been efficiently obtained through microwave-assisted cyclodehydration. mdpi.com These examples underscore the utility of microwave technology in the synthesis of heterocyclic compounds, suggesting its high potential for the efficient and rapid construction of the this compound core.

Palladium-Catalyzed Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores, including the isothiazole ring system. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance.

Suzuki Coupling

The Suzuki coupling, which pairs an organoboron species with an organohalide, is a highly effective method for introducing a phenyl group onto the isothiazole ring. raco.cat Research has shown that 3,5-dichloroisothiazole-4-carbonitrile (B127508) reacts regiospecifically with arylboronic acids in the presence of a palladium catalyst to yield the corresponding 3-chloro-5-arylisothiazole-4-carbonitriles in high yields. rjpbcs.com This selectivity allows for the precise installation of a phenyl group at the C-5 position. rjpbcs.comresearchgate.net The reaction can be optimized by careful selection of the base, palladium catalyst, and phase transfer agent. rjpbcs.com Notably, using potassium phenyltrifluoroborate as the boron source also achieves high yields in the C-5 arylation. mdpi.comrjpbcs.com Furthermore, 3-iodo-5-phenyl-isothiazole-4-carbonitrile has been shown to participate successfully in Suzuki coupling reactions, highlighting the utility of this method for further functionalizing an existing this compound structure. mdpi.comacs.org

Table 1: Examples of Suzuki Coupling for this compound Congeners

| Isothiazole Substrate | Coupling Partner | Catalyst System | Base | Product | Yield (%) | Reference |

| 3,5-Dichloroisothiazole-4-carbonitrile | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 3-Chloro-5-phenylisothiazole-4-carbonitrile | High | rjpbcs.com |

| 3,5-Dichloroisothiazole-4-carbonitrile | Potassium phenyltrifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | 3-Chloro-5-phenylisothiazole-4-carbonitrile | 96 | rjpbcs.com |

| 3-Chloro-4-iodo-5-phenylisothiazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Chloro-4,5-diphenylisothiazole | 85 | researchgate.net |

Stille, Negishi, and Ullmann-Type Reactions

Beyond the Suzuki reaction, other palladium-catalyzed couplings have been explored for the functionalization of the isothiazole nucleus. The reactivity of the halogen substituent on the isothiazole ring is crucial. Generally, iodides are more reactive than bromides, which are in turn more reactive than chlorides. researchgate.net

The Stille coupling , which utilizes organotin reagents, has been successfully applied to 3-chloro-4-iodo-5-phenylisothiazole, affording 4-arylated products in high yields. researchgate.netmdpi.com In contrast, the analogous 4-bromo derivative was found to be unreactive under similar Stille conditions. researchgate.net

The Negishi coupling involves organozinc reagents and is known for its broad scope. researchgate.net While initial attempts to use Negishi coupling on 4-bromo- and 4-iodo-5-phenylisothiazole derivatives were not successful, subsequent studies demonstrated that 3-iodo-5-phenyl-isothiazole-4-carbonitrile is a viable substrate for this transformation. mdpi.comacs.orgresearchgate.net

Ullmann-type reactions , which are typically copper-promoted but can also be palladium-catalyzed, are used for homo-coupling or hetero-coupling of aryl halides. A regiospecific palladium-catalyzed Ullmann-type reaction has been reported for 4-bromo-3-iodo-5-phenylisothiazole. Additionally, 3-iodo-5-phenyl-isothiazole-4-carbonitrile effectively undergoes Ullmann-type couplings. mdpi.comacs.org

Table 2: Stille and Ullmann-type Couplings for this compound Congeners

| Reaction Type | Isothiazole Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| Stille | 3-Chloro-4-iodo-5-phenylisothiazole | Tributylphenyltin | Pd(PPh₃)₄ | 3-Chloro-4,5-diphenylisothiazole | 88 | researchgate.net |

| Ullmann-type | 4-Bromo-3-iodo-5-phenylisothiazole | N/A (homocoupling) | Pd(OAc)₂ / PPh₃ / Cu | 3,3'-bi(4-bromo-5-phenylisothiazole) | 55 | researchgate.net |

Buchwald C-N Coupling Applications

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in medicinal chemistry. While typically palladium-catalyzed, modified Buchwald-style C-N couplings using copper catalysts have also been developed and applied to the this compound system.

An effective strategy to synthesize 3-hydrazinyl-5-phenylisothiazole-4-carbonitrile derivatives involves a modified Buchwald C-N coupling. Specifically, the reaction of 3-iodo-5-phenylisothiazole-4-carbonitrile with tert-butyl carbazate (B1233558) proceeds efficiently to give the protected hydrazine (B178648) product. researchgate.net This transformation is carried out in the presence of copper iodide (CuI) as the catalyst, 1,10-phenanthroline (B135089) as the ligand, and cesium carbonate as the base. The reaction, conducted in dimethylformamide (DMF) at 80 °C, yields the desired product, tert-butyl 3-(4-cyano-5-phenylisothiazol-3-yl)carbazate, in good yield. This method provides a viable route to C-N bond formation on the isothiazole ring where other methods might fail.

Table 3: Buchwald-Style C-N Coupling of a this compound Derivative

| Isothiazole Substrate | Amine Source | Catalyst System | Base | Solvent / Temp. | Product | Yield (%) | Reference |

| 3-Iodo-5-phenylisothiazole-4-carbonitrile | tert-Butyl carbazate | CuI / 1,10-Phenanthroline | Cs₂CO₃ | DMF / 80 °C | tert-Butyl 3-(4-cyano-5-phenylisothiazol-3-yl)carbazate | 70 |

One-Pot Synthesis Approaches

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. While specific one-pot methodologies for the direct synthesis of the parent this compound are not extensively detailed in the surveyed literature, numerous examples exist for the construction of related thiazole and fused-thiazole systems, highlighting the feasibility of this approach.

For example, novel thiazole derivatives have been prepared via one-pot, three-component reactions. One such reaction involves 2-(2-benzylidene hydrazinyl)-4-methylthiazole as a precursor to generate more complex thiazole-containing structures in a single pot. Similarly, a one-pot, three-component synthesis using p-toluenesulfonic acid as a catalyst in refluxing acetonitrile (B52724) has been used to achieve the synthesis of complex 5-(4-fluoro-phenyl)-3-(8-hydroxyquinolin-5-yl)-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile. rjpbcs.com Another innovative approach is the one-pot chemoenzymatic synthesis of 4-phenylthiazole derivatives, which combines the reactivity of chemical reagents with the selectivity of an enzyme catalyst (trypsin) to produce the final products in good yields.

The successful application of one-pot strategies to synthesize complex substituted thiazoles, such as 5-(2′-indolyl)thiazoles, further demonstrates the power of this methodology. These approaches, which often involve the in-situ formation of an intermediate that subsequently undergoes further reaction, are highly valuable for building molecular complexity efficiently. The principles demonstrated in these syntheses could readily be adapted for the streamlined construction of the this compound scaffold.

Photochemical Reactivity of 5 Phenylisothiazole

Phototransposition Pathways of 5-Phenylisothiazole

This compound undergoes phototransposition, or the rearrangement of its constituent atoms, through two primary competing pathways. acs.orgnih.govresearchgate.netacs.orgacs.org These pathways are influenced by factors such as the presence of additives and the polarity of the solvent. acs.orgnih.govresearchgate.netacs.orgacs.org

One of the main routes for the phototransposition of this compound involves an electrocyclic ring closure followed by the migration of the sulfur heteroatom. acs.orgnih.govresearchgate.netacs.orgacs.org This mechanism is a common feature in the photochemistry of five-membered heterocyclic compounds. bgsu.edulibretexts.org In this process, the absorption of light promotes the isothiazole (B42339) ring to an excited state, which then undergoes a ring closure to form a bicyclic intermediate. bgsu.edutripod.com Subsequent sigmatropic shifts of the sulfur atom around the resulting azetine ring lead to the formation of isomeric products. tripod.comresearchgate.net

For this compound, this pathway can lead to the formation of 3-phenylisothiazole (B82050) and 4-phenylthiazole (B157171). acs.org Deuterium (B1214612) labeling studies have been instrumental in elucidating these complex rearrangements. acs.org For instance, the irradiation of 4-deuterio-5-phenylisothiazole helps to trace the movement of atoms during the transposition. acs.org

A second significant phototransposition pathway for this compound is the N2-C3 interchange reaction. acs.orgnih.govresearchgate.netacs.orgacs.org This pathway involves the interchange of the nitrogen atom at position 2 and the carbon atom at position 3 of the isothiazole ring. acs.orgbgsu.edu This specific rearrangement is also referred to as the P4 permutation pathway. acs.orgbgsu.edutripod.com While this pathway occurs, it is generally a minor route in non-polar solvents like benzene (B151609), accounting for less than 1% of the product yield. tripod.com

The N2-C3 interchange is thought to proceed through the initial photochemical cleavage of the weak S-N bond, forming a diradical or a β-thioformylvinyl nitrene intermediate. acs.org This intermediate can then rearrange and cyclize to form the transposed product. acs.org

The competition between the electrocyclic ring closure and the N2-C3 interchange pathways is significantly influenced by the reaction medium. acs.orgnih.govresearchgate.netacs.orgacs.org Specifically, the addition of a base, such as triethylamine (B128534) (TEA), and an increase in solvent polarity enhance the N2-C3 interchange pathway. acs.orgnih.govresearchgate.netacs.orgacs.org

In a non-polar solvent like benzene, this compound primarily rearranges via the electrocyclic ring closure mechanism. acs.org However, when the irradiation is carried out in more polar solvents like methanol (B129727) or 2,2,2-trifluoroethanol (B45653) (TFE), the yield of the product from the N2-C3 interchange, 5-phenylthiazole (B154837), increases. acs.org The presence of TEA further promotes this pathway. acs.org For example, in TFE containing TEA, this compound transposes regiospecifically through the N2-C3 interchange pathway. acs.org This suggests that polar, protic environments and the presence of a base can stabilize intermediates or transition states that favor the N2-C3 interchange. acs.orgmdpi.commdpi.com

| Solvent | Additive | Predominant Phototransposition Pathway | Key Product(s) |

| Benzene | None | Electrocyclic ring closure-heteroatom migration | 3-Phenylisothiazole, 4-Phenylthiazole |

| Methanol | None | Both pathways, increased N2-C3 interchange | 5-Phenylthiazole, other isomers |

| 2,2,2-Trifluoroethanol (TFE) | None | Increased N2-C3 interchange | 5-Phenylthiazole |

| Benzene | Triethylamine (TEA) | Enhanced N2-C3 interchange | Increased yield of 5-Phenylthiazole |

| TFE | Triethylamine (TEA) | Regiospecific N2-C3 interchange | 5-Phenylthiazole |

N2-C3 Interchange Reaction Pathway

Photochemical Cleavage Mechanisms of this compound

In addition to rearrangement, this compound can undergo photochemical cleavage of the isothiazole ring. acs.orgnih.govresearchgate.netacs.orgacs.org This process competes with the phototransposition pathways and leads to the formation of open-chain intermediates.

Upon irradiation, this compound can undergo cleavage of the S-N bond, leading to the formation of a cyanothiol intermediate, specifically 2-cyano-1-phenylethenethiol. acs.orgnih.govresearchgate.netacs.orgacs.org The presence of this intermediate has been confirmed by trapping experiments. acs.orgnih.govresearchgate.netacs.orgacs.org For instance, in the presence of benzyl (B1604629) bromide, the cyanothiol is trapped to form 2-cyano-1-phenylethen-1-ylbenzyl thioether, which can be isolated and characterized. acs.orgnih.govresearchgate.netacs.orgacs.org Infrared spectroscopy of the irradiated solution also shows a characteristic nitrile absorption, further supporting the formation of the cyanothiol. acs.org

Comparative Photochemistry with Isomeric Phenylisothiazoles (e.g., 3-Phenylisothiazole, 4-Phenylisothiazole)

The photochemical behavior of this compound is distinct from its isomers, 3-phenylisothiazole and 4-phenylisothiazole (B13574574), highlighting the influence of the phenyl group's position on the reaction pathways.

3-Phenylisothiazole : Similar to the 5-phenyl isomer, 3-phenylisothiazole undergoes phototransposition through both the electrocyclic ring closure-heteroatom migration and the N2-C3 interchange pathways. acs.orgacs.org However, unlike this compound, the product distribution from the photoreaction of 3-phenylisothiazole is not affected by solvent polarity or the addition of TEA. acs.orgacs.org

4-Phenylisothiazole : In contrast to both 3- and this compound, 4-phenylisothiazole undergoes phototransposition exclusively via the N2-C3 interchange pathway. acs.org The electrocyclic ring closure mechanism is not observed for this isomer. acs.org Furthermore, the photochemical reactivity of 4-phenylisothiazole is generally lower compared to the 3- and 5-phenyl isomers. researchgate.net

This comparison demonstrates that the position of the phenyl substituent on the isothiazole ring plays a crucial role in directing the photochemical reaction pathways.

| Isomer | Predominant Photochemical Pathways | Influence of Solvent Polarity/TEA |

| This compound | Electrocyclic ring closure & N2-C3 interchange | N2-C3 pathway enhanced by polar solvents and TEA |

| 3-Phenylisothiazole | Electrocyclic ring closure & N2-C3 interchange | No significant effect on product distribution |

| 4-Phenylisothiazole | Exclusively N2-C3 interchange | N/A |

Mechanistic Elucidation through Isotopic Labeling and Product Analysis

The photochemical behavior of this compound is characterized by complex rearrangements, and isotopic labeling studies, primarily using deuterium, have been instrumental in unraveling the competing mechanistic pathways. These studies, combined with detailed product analysis, have provided significant insights into the phototransposition and photocleavage reactions of the molecule.

The phototransposition of this compound involves a competition between two primary routes: an electrocyclic ring closure with subsequent sulfur migration, and a permutation of the nitrogen at position 2 and the carbon at position 3 (N₂-C₃ interchange). acs.org These pathways lead to the formation of different isomers, and deuterium labeling has been crucial in distinguishing between them.

One key experiment involved the phototransposition of 4-deuterio-5-phenylisothiazole. Analysis of the products revealed the formation of 4-deuterio-5-phenylthiazole. This outcome is consistent with a mechanism involving the interchange of the N₂ and C₃ atoms of the isothiazole ring, a process known as a P₄ permutation. acs.org If a different mechanism were at play, the deuterium label would not have been retained at the 4-position of the resulting thiazole (B1198619) ring.

Further mechanistic details have been elucidated by examining the influence of additives and solvent polarity on the reaction. The N₂-C₃ interchange pathway is notably enhanced by the addition of triethylamine (TEA) and by increasing the polarity of the solvent. acs.orgnih.gov This suggests the involvement of polar or ionic intermediates. In the presence of a base like TEA, it is proposed that an intermediate azirine is deprotonated, leading to the formation of an isocyanide. Subsequent reprotonation and cyclization then yield 5-phenylthiazole. acs.org

In addition to phototransposition, this compound also undergoes a photocleavage reaction. This process results in the formation of 2-cyano-1-phenylethenethiol. nih.govacs.org The presence of this intermediate has been confirmed by trapping it with benzyl bromide, which yields 2-cyano-1-phenylethen-1-ylbenzyl thioether. acs.orgacs.org

The following tables summarize the key findings from isotopic labeling and product analysis studies on the photochemical reactivity of this compound.

Table 1: Product Distribution in the Photolysis of this compound

| Reactant | Conditions | Major Products | Mechanistic Pathway Implied |

| This compound | Benzene, hν | 3-Phenylisothiazole, 4-Phenylthiazole | Competing electrocyclic ring closure-sulfur migration and N₂-C₃ interchange acs.org |

| This compound | Benzene, TEA, hν | Increased yield of 5-Phenylthiazole | Enhancement of the N₂-C₃ interchange pathway acs.orgnih.gov |

| This compound | Benzene, Benzyl Bromide, hν | 2-Cyano-1-phenylethen-1-ylbenzyl thioether | Evidence for photocleavage to 2-cyano-1-phenylethenethiol acs.orgacs.org |

Table 2: Isotopic Labeling Studies in the Photochemistry of Phenylisothiazoles

| Labeled Reactant | Key Product Observed | Conclusion |

| 4-Deuterio-5-phenylisothiazole | 4-Deuterio-5-phenylthiazole | Confirms the N₂-C₃ interchange mechanism (P₄ permutation) for the formation of the thiazole photoproduct. acs.org |

| 5-Deuterio-3-phenylisothiazole | Deuterated 4-phenylthiazole | Supports the phototransposition pathway involving permutation of ring atoms. acs.org |

These studies collectively demonstrate that the photochemistry of this compound is a nuanced process governed by competing reaction pathways. The use of isotopic labeling has been indispensable in differentiating these pathways and in identifying the key intermediates that dictate the final product distribution.

Chemical Transformations and Derivatization of 5 Phenylisothiazole

Electrophilic Substitution Reactions of the Isothiazole (B42339) Ring

The isothiazole ring is generally considered an electron-deficient aromatic system, which can make electrophilic aromatic substitution challenging compared to electron-rich systems like benzene (B151609) or phenol. byjus.comlibretexts.org However, the introduction of substituents can modulate the ring's reactivity and direct incoming electrophiles to specific positions. For the 5-phenylisothiazole core, electrophilic attack primarily targets the C4 position, which is the most electron-rich carbon atom on the heterocyclic ring.

A key example of this reactivity is the electrophilic bromination of 3-methyl-5-phenylisothiazole. This reaction is typically achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. The phenyl group at C5 and the methyl group at C3 influence the electron density of the isothiazole ring, but the C4 position remains the most favorable site for electrophilic attack. Computational studies using methods like Density Functional Theory (DFT) can be employed to predict the regioselectivity of such reactions by calculating the activation barriers for electrophilic attack at different positions on the ring.

Table 1: Electrophilic Bromination of a this compound Derivative

| Starting Material | Reagent | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| 3-Methyl-5-phenylisothiazole | N-Bromosuccinimide (NBS) | C4 | 4-Bromo-3-methyl-5-phenylisothiazole |

Nucleophilic Reactivity and Functional Group Interconversions on this compound Scaffolds

While the electron-deficient nature of the isothiazole ring deactivates it towards electrophiles, it enhances its susceptibility to nucleophilic attack. This reactivity is particularly useful when a suitable leaving group is present on the ring, enabling nucleophilic aromatic substitution (SNAr) type reactions. masterorganicchemistry.com

A prominent application of this reactivity is in palladium-catalyzed cross-coupling reactions. For instance, a bromine atom at the C4 position of the isothiazole ring serves as an effective leaving group. 4-Bromo-3-methyl-5-phenylisothiazole can participate in Suzuki cross-coupling reactions, allowing for the formation of new carbon-carbon bonds at this position. The electronic properties of the phenyl and methyl substituents can influence the rates of these coupling reactions, particularly the oxidative addition step to the palladium catalyst.

Functional group interconversion (FGI) is a crucial strategy for derivatizing the this compound scaffold after the core ring structure has been assembled. imperial.ac.uk These reactions modify existing functional groups to introduce new chemical motifs and properties. A common FGI involves the transformation of an ester into a hydrazide. In the synthesis of novel phenylthiazole derivatives, an ethyl 2-phenylthiazole-4-carboxylate intermediate is treated with hydrazine (B178648) hydrate (B1144303) in a classical hydrazinolysis reaction. mdpi.com This converts the ethyl ester into a carbohydrazide, which can then be further reacted, for example, through condensation with various benzaldehydes to form acylhydrazone moieties. mdpi.com

Table 2: Example of Functional Group Interconversion on a Phenyl-Heterocycle Scaffold

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Synthetic Context | Reference |

|---|---|---|---|---|

| Ethyl carboxylate (-COOEt) | Hydrazine hydrate (N₂H₄·H₂O) | Carbohydrazide (-CONHNH₂) | Synthesis of phenylthiazole acylhydrazone derivatives | mdpi.com |

Design and Synthesis of Novel this compound Analogues with Specific Substituents

The design and synthesis of new this compound analogues are driven by the search for molecules with specific chemical and biological properties. Various synthetic strategies have been developed to construct the core ring and introduce a wide array of substituents.

One primary method involves the cyclocondensation reaction to form the isothiazole ring. This is exemplified by the synthesis of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles, where a 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide undergoes a cyclocondensation reaction with a substituted phenacyl bromide. acs.org A similar principle applies to isothiazole synthesis, such as reacting 3-methyl-5-phenylthioamide with phenacyl bromide to yield a this compound derivative. This approach allows for significant diversity by varying the substituents on both the thioamide and the α-haloketone starting materials.

Another powerful strategy involves the modification of a pre-formed heterocyclic ring via cross-coupling reactions. The Suzuki cross-coupling, mentioned earlier, is used to couple boronic esters with halogenated thiazole (B1198619) intermediates, creating complex biaryl structures. bohrium.com This method is instrumental in building analogues where the phenylisothiazole core is linked to other aromatic or heteroaromatic systems. bohrium.combohrium.com

A third approach focuses on elaborating a substituent already present on the ring. The synthesis of phenylthiazole derivatives containing an acylhydrazone moiety is a prime example. mdpi.com This multi-step synthesis begins with the formation of a substituted ethyl 2-phenylthiazole-4-carboxylate. mdpi.com This intermediate then undergoes hydrazinolysis to form a key hydrazide, which is subsequently condensed with a library of substituted benzaldehydes to produce a series of novel target compounds. mdpi.com This strategy highlights how a combination of ring formation followed by functional group interconversion and subsequent coupling reactions can lead to a wide range of structurally diverse analogues.

Table 3: Synthetic Strategies for Novel this compound Analogues

| Synthetic Strategy | Key Reaction Type | Example Application | Type of Analogue Produced | Reference(s) |

|---|---|---|---|---|

| Ring Formation via Cyclocondensation | Condensation of a thioamide with an α-halocarbonyl compound | Reaction of a carbothioamide with phenacyl bromides | Substituted phenyl-pyrazolyl-thiazoles | acs.org |

| Modification via Cross-Coupling | Palladium-catalyzed Suzuki coupling | Coupling of a bromo-thiazole intermediate with boronic esters | Ligands with phenylthiazole scaffolds linked to other rings | bohrium.com |

| Side-Chain Elaboration | Functional group interconversion (e.g., hydrazinolysis) followed by condensation | Synthesis from an ethyl carboxylate, to a hydrazide, to an acylhydrazone | Phenylthiazole derivatives with acylhydrazone moieties | mdpi.com |

Advanced Spectroscopic Characterization of 5 Phenylisothiazole and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman)

Assignment of Characteristic Vibrational Modes

The vibrational spectra of isothiazole (B42339) derivatives display characteristic bands that can be assigned to specific molecular motions. For instance, in a study of 5-Methyl-3-phenylisoxazole-4-carboxylic acid, a related heterocyclic compound, experimental FT-IR and Laser-Raman spectra were recorded in the solid phase and analyzed. nih.gov Theoretical calculations using Density Functional Theory (DFT) helped in assigning the observed vibrational frequencies. nih.gov

For isothiazole derivatives, characteristic vibrational modes include:

C=N stretching: This vibration typically appears in the region of 1640 cm⁻¹. researchgate.net

C=C stretching: Aromatic ring stretching vibrations are usually observed between 1412-1513 cm⁻¹. researchgate.net

C-H stretching: These vibrations for aromatic protons are found in the range of 3100-3000 cm⁻¹.

Ring vibrations: The isothiazole ring itself has a set of characteristic breathing and deformation modes.

Substituent vibrations: The vibrational modes of the phenyl group and any other substituents on the isothiazole ring will also be present in the spectra. For example, a C=O stretch in a carboxylic acid derivative is typically strong and found around 1719–1736 cm⁻¹. vulcanchem.com

Table 1: Hypothetical FT-IR and FT-Raman Data for 5-Phenylisothiazole

| Vibrational Mode | FT-IR (cm⁻¹) (Intensity) | FT-Raman (cm⁻¹) (Intensity) |

|---|---|---|

| Aromatic C-H stretch | 3050 (w) | 3055 (m) |

| C=N stretch | 1635 (m) | 1630 (w) |

| Aromatic C=C stretch | 1590 (s) | 1592 (s) |

| Isothiazole ring stretch | 1480 (m) | 1485 (m) |

| Phenyl ring in-plane bend | 1020 (m) | 1025 (s) |

| C-H out-of-plane bend | 760 (s) | 755 (w) |

Note: This table is illustrative and based on typical values for similar compounds. Actual experimental values may vary.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including this compound and its derivatives. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. ontosight.ai

Elucidation of Structural Features and Regiochemistry

¹H and ¹³C NMR spectra are crucial for confirming the regiochemistry of synthesized isothiazole derivatives. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), provide a wealth of structural information.

For example, in the ¹H NMR spectrum of a this compound derivative, the protons on the phenyl group will typically appear as a multiplet in the aromatic region (around δ 7.0-8.5 ppm). The proton at the 4-position of the isothiazole ring would have a characteristic chemical shift. For instance, the H-4 proton of this compound is known to absorb at δ 7.40 ppm. acs.org

In ¹³C NMR spectroscopy, the carbon atoms of the isothiazole and phenyl rings will have distinct chemical shifts. The carbon attached to the nitrogen will be deshielded and appear at a lower field. For example, in 3-bromo-4-phenylisothiazole-5-carboxylic acid, the carbonyl carbon shows a downfield shift to 163.1 ppm from 160.7 ppm in the starting amide. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Data for a this compound Derivative

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Isothiazole C3 | - | ~155 |

| Isothiazole C4 | ~7.4 | ~120 |

| Isothiazole C5 | - | ~170 |

| Phenyl C1' | - | ~130 |

| Phenyl C2'/C6' | ~7.8 (d) | ~128 |

| Phenyl C3'/C5' | ~7.5 (t) | ~129 |

| Phenyl C4' | ~7.6 (t) | ~131 |

Note: This table is illustrative. Actual values depend on the specific derivative and solvent used. carlroth.comsigmaaldrich.com

Application in Reaction Monitoring and Mechanistic Studies

NMR spectroscopy is not only used for final product characterization but also for monitoring the progress of reactions in real-time. beilstein-journals.org This is particularly useful in mechanistic studies to identify intermediates and determine reaction kinetics. For instance, the synthesis of 5-methyl-3-phenylisoxazole (B91872) was monitored using flow NMR, allowing for rapid optimization of the reaction conditions. beilstein-journals.org Similarly, for this compound synthesis, NMR can be used to follow the disappearance of starting materials and the appearance of the product, providing insights into the reaction mechanism. vulcanchem.com

Ultraviolet-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic and heterocyclic compounds like this compound, the most significant absorptions are typically due to π → π* transitions.

The UV-Vis spectrum of 3-bromo-4-phenylisothiazole-5-carboxylic acid in dichloromethane (B109758) showed an absorption maximum (λmax) at 298 nm, which is characteristic of an intact isothiazole ring. mdpi.com Similarly, 3-bromoisothiazole-5-carboxylic acid exhibited a λmax at 284 nm. mdpi.com These absorptions are indicative of the conjugated π-system present in these molecules. For this compound derivatives, the position and intensity of the absorption bands can be influenced by the nature and position of substituents on both the isothiazole and phenyl rings.

Table 3: UV-Vis Absorption Data for Isothiazole Derivatives

| Compound | Solvent | λmax (nm) | log ε | Reference |

|---|---|---|---|---|

| 3-bromo-4-phenylisothiazole-5-carboxylic acid | Dichloromethane | 298 | 3.89 | mdpi.com |

| 3-bromoisothiazole-5-carboxylic acid | Dichloromethane | 284 | 3.37 | mdpi.com |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. ontosight.ai In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). tutorchase.com

For this compound and its derivatives, mass spectrometry provides unequivocal confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the determination of the elemental composition.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. tutorchase.com For example, in the mass spectrum of deuterated 4-phenylthiazole (B157171), the fragmentation pathway involved the loss of H-C(2)≡N, resulting in a fragment at m/z 134. acs.org Analysis of the fragmentation patterns of this compound derivatives can help to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structure Determination

One such derivative is 3-hydroxy-5-(methylsulphonyl)-4-phenylisothiazole. rsc.org Its crystal structure was determined by X-ray crystallographic analysis, revealing a monoclinic crystal system with the space group P2₁/c. rsc.orgrsc.org The isothiazole ring in this molecule is nearly planar. rsc.org The analysis provided precise bond lengths and angles, such as a C–S bond length of 1.715(8) Å and an N–S bond length of 1.661(7) Å within the isothiazole ring. rsc.org The N–S–C bond angle was determined to be 93.3(4)°. rsc.org

Another set of derivatives, 5-(3-phenylisothiazol-5-yl)-1,3,4-oxathiazol-2-one and 5-(3-phenylisothiazol-4-yl)-1,3,4-oxathiazol-2-one, have also been studied. iucr.orgresearchgate.net The crystal structure of the former shows two nearly planar molecules in the asymmetric unit, which form centrosymmetric tetramers through strong S⋯N and S⋯O intermolecular contacts. iucr.orgresearchgate.net These tetramers are further organized into π-stacked arrangements. iucr.orgresearchgate.net In contrast, the second isomer adopts a twisted, non-planar conformation due to steric hindrance, which disrupts the π-conjugation between the isothiazole and the attached oxathiazolone ring. iucr.orgresearchgate.net This non-planar structure leads to a different form of π-stacking. iucr.orgresearchgate.net

The crystallographic data for these representative this compound derivatives are summarized in the interactive tables below, providing a comparative view of their key structural parameters.

Interactive Data Table: Crystallographic Data for this compound Derivatives

| Parameter | Value | Reference |

|---|

Interactive Data Table: Selected Bond Lengths and Angles for 3-hydroxy-5-(methylsulphonyl)-4-phenylisothiazole

| Bond/Angle | Length (Å) / Angle (°) | Reference |

|---|---|---|

| C–S | 1.715(8) | rsc.org |

| N–S | 1.661(7) | rsc.org |

| N–S–C | 93.3(4) | rsc.org |

Computational Chemistry and Theoretical Studies of 5 Phenylisothiazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 5-Phenylisothiazole. irjweb.comajchem-a.com DFT methods, such as B3LYP, are frequently used to balance accuracy and computational cost, providing reliable data on molecular structure and electronics. ajchem-a.comresearchgate.netajchem-a.comresearchgate.net

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. inpressco.comfaccts.de For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that define its structure.

Methods like DFT with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed for this purpose. ajchem-a.comresearchgate.netresearchgate.net The optimization of this compound would reveal the planarity between the phenyl and isothiazole (B42339) rings and provide precise structural parameters. For instance, in a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations determined the C-C bond lengths in the phenyl rings to be in the range of 1.386–1.403 Å and the C-H bonds to be around 1.083–1.084 Å. ajchem-a.com Similar calculations for this compound would yield a detailed structural profile.

Table 1: Representative Theoretical Geometrical Parameters for Phenyl-Substituted Heterocycles (Note: This table is illustrative, based on typical values for similar structures calculated by DFT methods.)

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C-C (Phenyl Ring) | 1.39 - 1.41 |

| C-S (Isothiazole Ring) | 1.70 - 1.75 |

| N-S (Isothiazole Ring) | 1.65 - 1.70 |

| C-N (Isothiazole Ring) | 1.32 - 1.37 |

| C-C (Ring-Ring Link) | 1.45 - 1.50 |

| C-S-N Angle | 90 - 95 |

| Phenyl-Isothiazole Dihedral Angle | 0 - 20 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. For a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO-LUMO gap was 4.4815 eV, indicating good kinetic stability. ajchem-a.com DFT calculations for this compound would provide the energies of these orbitals and the distribution of electron density, highlighting the regions most involved in electronic transitions.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are representative for similar aromatic heterocyclic compounds.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 to -5.5 |

| ELUMO | -2.0 to -1.0 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

Non-Linear Optical (NLO) Properties Prediction

Molecules with extensive π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. ipme.ru Computational methods can predict these properties by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). journaleras.comscielo.org.pe

DFT calculations are a reliable tool for predicting the NLO response of molecular systems. ipme.ru For this compound, the presence of the phenyl group attached to the isothiazole ring creates a donor-π-acceptor-like system that could lead to notable NLO properties. The magnitude of the first-order hyperpolarizability (β) is a key indicator of second-order NLO activity. Studies on similar molecules have shown that theoretical calculations can effectively screen candidates for NLO materials. journaleras.commdpi.com

Table 3: Predicted Non-Linear Optical Properties (Illustrative) (Note: Values are hypothetical, based on typical ranges for similar compounds.)

| Property | Typical Calculated Value |

|---|---|

| Dipole Moment (μ) | 2 - 5 Debye |

| Mean Polarizability (α) | 15 - 25 x 10-24 esu |

| First Hyperpolarizability (β) | 5 - 50 x 10-30 esu |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It examines charge transfer, hyperconjugative interactions, and the nature of chemical bonds by transforming the complex molecular wavefunction into localized Lewis-like structures (bonds and lone pairs). sjctnc.edu.insouthampton.ac.uk

For this compound, NBO analysis can quantify the delocalization of electrons between the phenyl and isothiazole rings. It calculates the stabilization energies E(2) associated with donor-acceptor interactions, such as those between filled (donor) and empty (acceptor) orbitals. mdpi.com For example, interactions like π(phenyl) → π*(isothiazole) would indicate charge transfer from the phenyl ring to the isothiazole ring, contributing to the molecule's electronic stability. mdpi.comresearchgate.net This analysis also provides information on the hybridization of atomic orbitals and the partial charges on each atom. orientjchem.org

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. orientjchem.orguni-muenchen.de It maps the electrostatic potential onto the electron density surface of the molecule. readthedocs.ioresearchgate.net

In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. uni-muenchen.de For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the isothiazole ring due to their lone pairs of electrons, making them potential sites for interaction with electrophiles. The hydrogen atoms of the phenyl ring would exhibit positive potential.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. cresset-group.com By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory that describes how the positions and velocities of atoms evolve over time. mdpi.com

For a relatively rigid molecule like this compound, MD simulations can be used to explore the rotational dynamics around the single bond connecting the phenyl and isothiazole rings. Although significant conformational changes are not expected, these simulations can provide insight into the flexibility of the molecule and its preferred orientation in different environments (e.g., in solution). cresset-group.combiorxiv.org In the context of drug design, MD simulations are crucial for studying how a molecule like this compound might interact with and bind to a biological target, such as a protein. researchgate.nettandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. jocpr.com These models are instrumental in predicting the efficacy of new compounds and optimizing lead structures in drug discovery. jocpr.comnih.gov

Prediction of Biological Activities and Inhibitory Efficacy

QSAR models have been effectively employed to predict the biological activities and inhibitory efficacy of phenyl-containing heterocyclic compounds, including derivatives related to this compound. For instance, a study on dimeric phenylthiazole derivatives as inhibitors of the hepatitis C virus (HCV) NS5A protein utilized QSAR to guide the design of new compounds with enhanced inhibitory activity. nih.gov In this research, a dataset of 82 phenylthiazole derivatives was used to construct a QSAR model using the Monte Carlo optimization technique, which provided insights into structural features that either augment or diminish inhibitory effects. nih.gov

Similarly, QSAR studies on 5-phenyl-1-phenylamino-1H-imidazole derivatives as anti-HIV agents have demonstrated the utility of this approach in understanding cytotoxicity. nih.gov These models, often developed using statistical methods like multiple linear regression (MLR) and validated through techniques like leave-one-out cross-validation, can identify key physicochemical properties (e.g., hydrophobicity, electronic effects, and steric parameters) that govern biological activity. nih.govacs.org For example, the analysis might reveal that electron-withdrawing groups at a specific position on the phenyl ring decrease activity, while increased lipophilicity in another region enhances it. nih.gov

The predictive power of a QSAR model is highly dependent on the structural diversity and quality of the training set data. nih.gov A robust model can then be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. nih.gov

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This technique is crucial for understanding intermolecular interactions and for predicting the binding affinity between a ligand and its target. researchgate.netdiva-portal.org

Ligand-Protein Interaction Studies

Molecular docking studies have been instrumental in elucidating the binding modes of phenylthiazole derivatives with various protein targets. For instance, research on phenylthiazole acids as potential agonists for peroxisome proliferator-activated receptor gamma (PPARγ) used molecular docking to understand how these compounds interact with the receptor's active site. nih.gov The study found that a specific derivative, compound 4t, exhibited a low binding energy and interacted stably with key amino acid residues, consistent with its in vitro activity. nih.gov

In another study, hybrid molecules of phenylthiazole and 1,3,5-triazine (B166579) were investigated as potential antifungal agents by targeting leucyl-tRNA synthetase. d-nb.infonih.gov Docking simulations revealed that these compounds could act as inhibitors by forming stable interactions, such as hydrogen bonds and pi-cation interactions, with the enzyme's active site. d-nb.info The binding affinity is often quantified by a scoring function, which helps in ranking potential inhibitors. d-nb.info

Furthermore, the binding of a phenylthiazole fragment to the bacterial protein BpsDsbA was characterized using both X-ray crystallography and NMR, with computational modeling supporting the experimental findings. researchgate.net Such studies provide a detailed atomic-level view of the ligand-protein complex, guiding the rational design of more potent and selective inhibitors. diva-portal.orgresearchgate.net

Below is an interactive table summarizing the findings from various molecular docking studies on phenylthiazole derivatives.

| Target Protein | Phenylthiazole Derivative Studied | Key Findings |

| Peroxisome proliferator-activated receptor gamma (PPARγ) | Phenylthiazole acids | Compound 4t showed low binding energy and stable interaction with active site residues. nih.gov |

| Leucyl-tRNA synthetase | Hybrid phenylthiazole-1,3,5-triazine | Derivatives showed potential as inhibitors through stable hydrogen bond and pi-cation interactions. d-nb.infonih.gov |

| BpsDsbA | Phenylthiazole fragment | Binding location was identified and supported by both experimental and computational data. researchgate.net |

| c-Met receptor tyrosine kinase | 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives | Selected compounds showed promising binding interactions with the c-Met receptor. nih.gov |

| Rho6 protein | Thiazole (B1198619) conjugates | Newly synthesized compounds exhibited good docking scores and acceptable binding interactions. mdpi.com |

Theoretical Studies on Tautomerism and pH Dependence (e.g., 2,4-diamino-5-phenylthiazole)

Tautomerism, the equilibrium between two or more interconverting structural isomers, can significantly influence a molecule's chemical reactivity and biological interactions. numberanalytics.com Computational methods are essential for predicting tautomeric equilibria, especially in different solvent environments and at various pH levels. numberanalytics.comacs.org

These theoretical approaches, such as the Multiple Minima Hypersurface (MMH) method, are powerful tools for exploring the potential energy surfaces of molecules and identifying the most stable tautomeric forms under different conditions. ruhr-uni-bochum.de The calculated electronic excitation patterns can also be correlated with experimental UV spectra at varying pH values, further validating the theoretical models. acs.org

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Analysis in Computational Drug Design

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a drug candidate's pharmacokinetic and toxicity properties. computabio.comnih.gov By using computational models, researchers can predict how a compound will be absorbed, distributed, metabolized, and excreted by the body, as well as its potential toxicity, thereby reducing the time and cost associated with experimental screening. computabio.comnih.gov

Computational tools and web servers are widely used to predict various ADMET-related properties. ajol.inforesearchgate.net These predictions are based on a molecule's structure and physicochemical descriptors. uniroma1.it For example, studies on various heterocyclic compounds, including thiazole derivatives, routinely incorporate in silico ADMET predictions. ajol.inforesearchgate.netplos.org These analyses often evaluate properties like:

Absorption: Parameters such as human intestinal absorption and cell permeability (e.g., Caco-2).

Distribution: Blood-brain barrier penetration and plasma protein binding. nih.gov

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes.

Excretion: Prediction of renal clearance.

Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

A comprehensive study on 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives as potential anti-tumor agents included an evaluation of their drug-likeness properties based on rules like Lipinski's, Veber's, and Egan's, alongside ADMET predictions. nih.gov Similarly, research on phenylthiazole derivatives as NS5A inhibitors for HCV involved ADMET analysis to assess the pharmacokinetic and toxicity profiles of newly designed inhibitor candidates. nih.gov These computational assessments help to filter out compounds with poor ADMET profiles early in the drug development pipeline, allowing researchers to focus on candidates with a higher probability of clinical success. researchgate.netnih.gov

The following table provides a summary of key ADMET parameters and their significance in drug design.

| Parameter | Description | Significance in Drug Design |

| Absorption | The process by which a drug enters the bloodstream. | Determines how much of the drug reaches the systemic circulation after administration. |

| Distribution | The reversible transfer of a drug from one location to another within the body. | Affects the concentration of the drug at its site of action. |

| Metabolism | The chemical alteration of a drug by the body. | Can lead to the activation or inactivation of a drug and the formation of toxic metabolites. |

| Excretion | The removal of the drug and its metabolites from the body. | Determines the duration of action of the drug. |

| Toxicity | The potential of a drug to cause harmful effects. | A critical factor in determining the safety and therapeutic index of a drug. |

Biological and Pharmacological Investigations of 5 Phenylisothiazole Derivatives

Antimicrobial Activity Studies

5-Phenylisothiazole derivatives have demonstrated significant potential in combating various microbial pathogens, including bacteria and fungi. Their efficacy against drug-resistant strains makes them a promising area of research for new antimicrobial agents.

Antibacterial Efficacy

Derivatives of this compound have shown notable activity against both Gram-positive and Gram-negative bacteria.

Against Staphylococcus aureus

Several studies have highlighted the potent antibacterial activity of this compound derivatives against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. nih.govresearchgate.net First-generation phenylthiazoles were found to interfere with bacterial cell wall synthesis. nih.gov Newer alkynyl-containing phenylthiazoles have demonstrated significant activity against MRSA USA300, a strain responsible for numerous skin and soft-tissue infections. nih.gov For instance, the phenylethynyl derivative 5 inhibited MRSA USA300 at a concentration of 1 μg/mL, which is comparable to vancomycin (B549263). nih.gov Other derivatives with cyclohexyl (6 ), cyclopentyl (7 ), and cyclopropyl (B3062369) (9 ) rings also showed antibacterial activity. nih.gov Time-kill assays confirmed the bactericidal nature of these compounds. nih.gov Furthermore, a series of 1,3,5-triazine-phenylthiazole-pyrazole derivatives exhibited excellent inhibitory activity against Escherichia coli DNA Gyrase. nih.gov

Some derivatives, such as methyl 2-(Morpholin)-4-phenylthiazole and ethyl 2-(Morpholin)-4-phenylthiazole, have shown good activity against various bacteria. sid.ir A series of acetamide (B32628) substituted thiazole (B1198619) derivatives also displayed potent microbial activity against Staphylococcus aureus. biointerfaceresearch.com

**Interactive Data Table: Antibacterial Activity of this compound Derivatives against *S. aureus***

| Compound | Modification | MIC (µg/mL) against MRSA USA300 | Reference |

|---|---|---|---|

| 5 | Phenylethynyl | 1 | nih.gov |

| 6 | Cyclohexyl | 2 | nih.gov |

| 7 | Cyclopentyl | 2 | nih.gov |

| 9 | Cyclopropyl | 4 | nih.gov |

| Vancomycin | - | 1 | nih.gov |

| 8d | 3-thienyl | 4 | ekb.eg |

| 10 , 12 | Piperidine ring | Not specified, but superior to vancomycin in eliminating MRSA within macrophages | researchgate.net |

Against Escherichia coli

The antibacterial potential of this compound derivatives extends to Gram-negative bacteria like Escherichia coli. A series of 1,3,5-triazine-phenylthiazole-pyrazole derivatives were synthesized and showed excellent inhibitory activity against E. coli DNA Gyrase. nih.gov Specifically, compound 4h was identified as a potent antibacterial agent against resistant E. coli strains from urinary tract infections. nih.gov Phenylthiazole and phenylthiophene pyrimidindiamine derivatives have also been designed, with compound 14g showing the ability to inhibit E. coli. nih.gov Additionally, some 2,3,4,6-tetra-O-acetyl-α-D-glucopyrranosyl derivatives and pyrazole-based thiazole derivatives have demonstrated potent activity against E. coli. biointerfaceresearch.com

Against Vancomycin-Resistant Enterococci (VRE)

The emergence of vancomycin-resistant enterococci (VRE) has created an urgent need for new antibiotics. acs.orgnih.govscienceasia.org Phenylthiazole derivatives have emerged as promising candidates. acs.orgnih.gov Three phenylthiazole-substituted aminoguanidines demonstrated potent activity against VRE, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL for clinical isolates. nih.gov These compounds exhibited a rapid bactericidal effect. nih.gov Specifically, compounds 1 and 3 were shown to be effective in reducing the VRE burden in vivo using a Caenorhabditis elegans model. acs.orgnih.gov These first-generation phenylthiazoles were also active against other Gram-positive pathogens like MRSA. nih.gov

Antifungal Efficacy

In addition to their antibacterial properties, this compound derivatives have been investigated for their effectiveness against fungal pathogens.

Against Aspergillus niger

Several synthesized 2-(3,4,5-trimethoxyphenyl)-3-(4-phenylthiazol-2-yl) thiazolidin-4-one derivatives and their 5-arylidene derivatives have been evaluated for their in vitro antifungal activity against Aspergillus niger. ijcr.info The starting compound, 2-(3, 4, 5- trimethoxyphenyl)-3-(4-phenylthiazol-2-yl) thiazolidin-4-one (4 ), showed good fungicidal activity. ijcr.info However, the 5-benzylidiene derivatives displayed varied and minor effects. ijcr.info In another study, 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene derivatives were tested against several agricultural fungi, including Aspergillus niger. mdpi.com

Against Candida albicans

Candida albicans is a major cause of fungal infections, and the development of resistance to existing antifungals is a significant concern. researchgate.net Phenylthiazole derivatives have shown promise in this area. A study of 85 synthetic phenylthiazole small molecules identified compound 1 as a potent inhibitor of drug-resistant C. albicans and C. auris, with MICs ranging from 0.25–2 µg/mL. researchgate.net This compound demonstrated rapid fungicidal activity and potent antibiofilm activity. researchgate.net Another derivative, 2-(2-(cyclohexylmethylene)hydrazinyl)-4-phenylthiazole (CHT), has also been evaluated for its therapeutic potential against candidiasis. tandfonline.com

Furthermore, some substituted phenylthiazole derivatives have shown potent antifungal activity against Candida albicans, with MIC values ranging from 250 to 1000 µg/ml. arakmu.ac.ir Compounds 6a and 6b showed the highest activity with an MIC of 250 µg/ml. arakmu.ac.ir Phenylthiazole-based oxadiazole derivatives have also been designed to enhance potency against resistant fungal strains, with compound 35 showing potent activity against Candida albicans. rsc.org

Mechanisms of Antimicrobial Action

Understanding the mechanisms by which this compound derivatives exert their antimicrobial effects is crucial for their development as therapeutic agents.

Cell Wall Synthesis Inhibition

A primary mechanism of action for several phenylthiazole antibacterial agents is the inhibition of bacterial cell wall synthesis. nih.govacs.orgnih.gov This mode of action is particularly effective against Gram-positive bacteria. nih.gov Studies on phenylthiazole-substituted aminoguanidines against VRE indicated that these compounds target cell wall synthesis. nih.gov Transposon mutagenesis suggested potential targets including YubB (undecaprenyl diphosphate (B83284) phosphatase) and undecaprenyl diphosphate synthase, both of which were inhibited by compound 1 . nih.gov Another study on bis(thiazol-5-yl)phenylmethane derivatives suggested that the most potent compounds interact with the active center of the S. aureus MurC protein, a key enzyme in peptidoglycan biosynthesis. nih.gov

Anti-inflammatory Properties

Several derivatives of this compound have been synthesized and evaluated for their anti-inflammatory activity. wjpmr.comresearchgate.netijpsjournal.com A series of 2-substituted-N-(4-substituted-phenylthiazol-2yl) acetamides were synthesized and showed appreciable anti-inflammatory activity in carrageenan and formalin-induced rat paw edema models. wjpmr.com Compound 3c demonstrated the best activity at the 3rd hour. wjpmr.com

Another study focused on 5-methyl-2-phenylthiazole-4-substituted-heteroazole derivatives. researchgate.net Compounds 9 , 10 , 14 , and 15 exhibited moderate to good anti-inflammatory and analgesic activities with low ulcerogenicity compared to the standard drug diclofenac (B195802) sodium. researchgate.net Thiazole derivatives possessing 1,3,4-oxadiazole-2(3H)-thione (11 and 14 ) and pyrazole (B372694) (15 ) at position 4 of the thiazole ring showed prominent anti-inflammatory activity. ijpsjournal.com Additionally, NSAIDs have been conjugated with 2-amino-5-phenylthiazole to create amide derivatives with the aim of reducing gastrointestinal toxicity while retaining anti-inflammatory properties. thaiscience.info

Anticancer and Cytotoxic Activities

The cytotoxic potential of this compound derivatives against various cancer cell lines has been a significant area of investigation. researchgate.netnih.gov

Inhibition of Cell Proliferation in Cancer Cell Lines

Leukemia

Thiazole derivatives have shown potent and selective inhibitory activity against a range of human cancer cell lines, including leukemia. researchgate.net Novel thiazolo[5,4-b]phenothiazine derivatives were synthesized and evaluated for their antiproliferative activity against human leukemia cell lines. nih.gov Naphthyl-thiazolo[5,4-b]phenothiazine was identified as the most effective in the series, displaying cytotoxicity against THP-1 cell lines that was close to the antineoplastic agent cytarabine. nih.gov

Melanoma

Chimeric thiazole-androstenone derivatives have been reported as potent growth suppressors of melanoma cells in vitro, with GI50 values as low as 1.32 µM. nih.gov These compounds were found to be more toxic to melanoma cells than the commonly used anti-melanoma agent dacarbazine. nih.gov Monosubstituted phenyl derivatives 3 , 4 , and 5 showed very significant activities against all tested melanoma cell lines. nih.gov Compound 5 , a 3-fluorophenyl derivative, was a very potent apoptosis-inducing agent. nih.gov Another study investigated the effects of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative (B9 ) on human melanoma cells, finding it to have a selective cytotoxic effect and to induce cell cycle arrest. kaznu.kz

Enzyme Inhibition (e.g., Protein Tyrosine Phosphatase 1B - PTP1B, γ-secretase)

The this compound scaffold and its bioisostere, 5-phenylthiazole (B154837), have been identified as crucial pharmacophores in the design of inhibitors for enzymes implicated in significant disease pathways.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a key negative regulator in the insulin (B600854) and leptin signaling pathways, making its inhibitors promising therapeutic agents for type 2 diabetes and obesity. nih.gov A series of 2-ethyl-5-phenylthiazole-4-carboxamide (PTA) derivatives have been synthesized and identified as a novel class of PTP1B inhibitors. nih.gov Structure-activity relationship (SAR) studies and molecular docking have elucidated the binding modes of these compounds. One potent derivative, compound 18g , demonstrated the ability to inhibit PTP1B within cells, leading to an increase in the phosphorylation of the insulin receptor (IRβ) and Akt, a downstream signaling protein. nih.gov This intracellular activity translated to an enhanced rate of glucose uptake, highlighting the therapeutic potential of this class of compounds. nih.gov

Further research into methyl salicylate-based thiazole derivatives also identified potent PTP1B inhibitors. nih.gov Three compounds in this series exhibited submicromolar IC₅₀ values, significantly surpassing the reference inhibitor. nih.gov

Table 1: PTP1B Inhibition by Phenylthiazole Derivatives

| Compound | Structure | PTP1B IC₅₀ (µM) | Cellular Activity | Reference |

|---|---|---|---|---|

| 18g | 2-ethyl-5-phenylthiazole-4-carboxamide derivative | Not specified in abstract | Increased IRβ and Akt phosphorylation, enhanced glucose uptake | nih.gov |

| 3j | Methyl salicylate (B1505791) based thiazole | 0.51 ± 0.15 | Selective against T47D cancer cells, induced apoptosis | nih.gov |

| 3f | Methyl salicylate based thiazole | 0.66 ± 0.38 | - | nih.gov |

| 3d | Methyl salicylate based thiazole | 0.93 ± 0.51 | - | nih.gov |

γ-Secretase Inhibition

γ-Secretase is a multi-protein complex involved in the cleavage of several transmembrane proteins, including Amyloid Precursor Protein (APP) and Notch. A 5-phenylthiazole derivative, N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester, commonly known as DAPT, is a well-characterized γ-secretase inhibitor. nih.govoncotarget.com Studies have shown that DAPT can effectively block the activity of this enzyme. For instance, GSI-I, a potent γ-secretase inhibitor, has been shown to be more effective than DAPT in inhibiting neuroblastoma cells. oncotarget.com The inhibition of γ-secretase by these compounds has significant downstream effects on cellular signaling pathways, such as Notch signaling and platelet activation. nih.govnih.gov

Neurological Activities (e.g., Anticonvulsant Effects)

Derivatives of phenylthiazole have demonstrated significant potential as anticonvulsant agents. Epilepsy, a common neurological disorder, affects a large portion of the global population, and the side effects of current medications necessitate the development of new therapeutic options. mdpi.comajrconline.org

A study focused on a series of substituted phenylthiazole derivatives reported excellent anticonvulsant activity in various rat models, including Maximal Electroshock (MES), Pentylenetetrazole (PTZ), and Strychnine-induced convulsions. ajrconline.orgajrconline.org The research highlighted that specific substitutions on the phenylthiazole core are crucial for activity. For example, compounds designated as C1-C5, D1-D5, and E1-E4 showed notable efficacy. ajrconline.orgajrconline.org

Further research into (2-(cyclopropylmethylidene)hydrazinyl)thiazoles revealed that compounds with electron-withdrawing groups on the para position of the phenyl ring exhibited activity in the electroshock test, while those with electron-releasing groups were effective against PTZ-induced seizures. mdpi.com Similarly, studies on 1-((thiazol-4-yl)methyl)-1H-1,2,4-triazole derivatives showed that a 2-phenylthiazole (B155284) component conferred high anticonvulsant activity in both MES and PTZ models. tandfonline.com The mechanism for some of these derivatives is thought to involve the GABAergic system, as suggested by antagonism assays with flumazenil, a benzodiazepine (B76468) receptor antagonist. researchgate.netsid.ir

Table 2: Anticonvulsant Activity of Selected Phenylthiazole Derivatives

| Model | Derivative Type | Key Findings | Reference |

|---|---|---|---|

| MES, PTZ, Strychnine | Substituted phenylthiazoles | Compounds C1-C5, D1-D5, E1-E4 showed excellent activity. | ajrconline.orgajrconline.org |

| MES & PTZ | 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | High activity with ED₅₀ of 13.4 mg/kg (MES) and 81.6 mg/kg (PTZ). | tandfonline.com |

| MES & PTZ | 1-((2-phenylthiazol-4-yl)methyl)-1H-1,2,4-triazole | Showed high protection (33-100%). | tandfonline.com |

Influence on Cellular Signaling Pathways (e.g., Notch Signaling in Inner Ear Development, Platelet Activation)

Notch Signaling in Inner Ear Development

The Notch signaling pathway is fundamental to the development of the inner ear, regulating the differentiation of sensory hair cells and their surrounding supporting cells. The inhibition of this pathway is a key area of research for inducing hair cell regeneration, a potential treatment for hearing loss. γ-secretase is essential for activating Notch signaling. oncotarget.com Therefore, γ-secretase inhibitors (GSIs), such as the 5-phenylthiazole derivative DAPT, can effectively block this pathway. nih.govoncotarget.com By inhibiting γ-secretase, DAPT prevents the cleavage and activation of Notch receptors, which in turn can influence cell fate decisions within the developing inner ear. This mechanism is being explored to convert supporting cells into new hair cells following damage. Studies have shown that GSI treatment can counteract the fibrotic traits in conditions like Recessive Dystrophic Epidermolysis Bullosa by downregulating the JAG1/NOTCH1 axis, demonstrating the potent effect of these inhibitors on the Notch pathway. nih.gov

Platelet Activation

The 5-phenylthiazole derivative DAPT has been shown to influence platelet function by inhibiting γ-secretase. nih.gov This enzyme cleaves CD44, a negative regulator of platelet activation. In a study using platelets from wild-type mice, DAPT was found to significantly blunt the effects of collagen-related peptide (CRP), a platelet activator. nih.gov The presence of DAPT counteracted CRP-induced increases in cytosolic Ca²⁺ activity, P-selectin abundance (a marker of degranulation), and α(IIb)β3 integrin activation. Furthermore, DAPT mitigated CRP-induced reactive oxygen species (ROS) generation, mitochondrial depolarization, and ultimately, platelet aggregation. nih.gov These findings indicate that the γ-secretase inhibitor DAPT effectively counteracts agonist-induced platelet activation and aggregation. nih.gov

Agricultural Applications (e.g., Pesticidal, Fungicidal Potential)

Phenylthiazole derivatives have emerged as a promising class of compounds in the search for new agricultural fungicides. The phenylthiazole skeleton is considered a valuable scaffold for developing agents to control plant pathogens.

Research has shown that introducing an acylhydrazone moiety to the phenylthiazole structure can yield compounds with potent antifungal properties. A series of such derivatives exhibited excellent activity against several phytopathogenic fungi, including Magnaporthe oryzae, Colletotrichum camelliae, Bipolaris maydis, and Sclerotinia sclerotiorum. Several compounds demonstrated superior or comparable efficacy to commercial fungicides like Isoprothiolane (IPT).

Similarly, incorporating a 1,3,4-thiadiazole (B1197879) thione moiety into phenylthiazole has led to the development of derivatives with significant antifungal and antibacterial activities. These compounds were screened against various plant pathogens, showing particular effectiveness against Sclerotinia sclerotiorum and Rhizoctonia solani. One derivative, compound E1 , which contains a 1,3,4-oxadiazole (B1194373) thione moiety, displayed an outstanding EC₅₀ value of 0.22 μg/mL against S. sclerotiorum, surpassing the commercial fungicide Carbendazim.

Table 3: Fungicidal Activity of Phenylthiazole Derivatives

| Derivative Class | Target Pathogen | Key Finding (EC₅₀ in µg/mL) | Reference |

|---|---|---|---|

| Phenylthiazole-acylhydrazones | Magnaporthe oryzae | E4, E17, E23, E26 : 1.29 - 2.65 (better than IPT: 3.22) | - |

| Phenylthiazole-1,3,4-thiadiazole thiones | Sclerotinia sclerotiorum | Multiple compounds showed >60% inhibition at 50 µg/mL. | - |

In Vitro and In Vivo Efficacy Assessment in Biological Models

In Vitro Assessment